Lipophilicity Comparison: XLogP3 of Target Compound vs. N–H and Des-Methyl Analogs
The target compound exhibits a computed XLogP3 of 3.4 [1]. Removal of the N-methyl group or the 2-methyl substituent is predicted to reduce lipophilicity; for instance, the N-desmethyl analog (tert-butyl (2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylcarbamate) has a calculated XLogP3 of approximately 2.8 based on fragment-based prediction, a difference of ΔlogP ≈ 0.6 log units [2]. This magnitude of shift can significantly influence membrane permeability and off-target binding profiles in cell-based assays.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | N-Desmethyl analog (estimated): ~2.8 |
| Quantified Difference | ΔXLogP3 ≈ +0.6 |
| Conditions | Computational prediction; PubChem XLogP3 3.0 algorithm |
Why This Matters
The higher lipophilicity of the target compound may enhance passive membrane permeability, making it a preferred intermediate for central nervous system (CNS)-penetrant candidate molecules.
- [1] PubChem. Compound Summary: tert-butyl N-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate, CID 165765045. https://pubchem.ncbi.nlm.nih.gov/compound/165765045 (accessed 2026-05-10). View Source
- [2] XLogP3 fragment-based estimate for N-desmethyl analog derived from the PubChem XLogP3 3.0 algorithm applied to the des-methyl SMILES structure (CC1CCC2=C(N1)C=CC(=C2)CNC(=O)OC(C)(C)C). View Source
